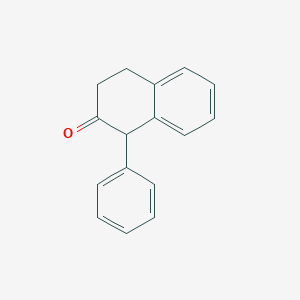

1-Phenyl-3,4-dihydronaphthalen-2(1h)-one

Description

Properties

CAS No. |

14578-75-7 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-phenyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C16H14O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9,16H,10-11H2 |

InChI Key |

PTRLOLYOFGOMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization and Functionalization

A typical approach involves the transformation of 3,4-dihydronaphthalen-2(1H)-one derivatives through electrophilic substitution or sulfonation, followed by purification. For example, the reaction of 3,4-dihydronaphthalen-2(1H)-one with p-toluenesulfonic anhydride under controlled low temperatures (-20 to -5 °C) in the presence of sodium tert-butoxide yields sulfonate derivatives. The product can be purified by flash chromatography to isolate intermediates that can be further functionalized to introduce the phenyl group at position 1.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3,4-dihydronaphthalen-2(1H)-one | p-Toluenesulfonic anhydride, sodium tert-butoxide | 50 | Low temperature (-20 to -5 °C), flash chromatography purification |

Metal-Free Phosphine-Catalyzed Visible-Light-Induced Radical Cyclization

Recent advances include a metal-free, phosphine-catalyzed visible-light-induced radical cyclization method that enables the synthesis of complex cyclic ketones, including derivatives structurally related to this compound. This method uses blue LED light (460-470 nm), dppm (bis(diphenylphosphino)methane) as a catalyst, and sodium carbonate as a base in 1,2-dichloroethane solvent at 90 °C under nitrogen atmosphere.

- In a dry reaction tube, add 10 mol% dppm and 2.5 equivalents of Na2CO3.

- Replace atmosphere with nitrogen.

- Add allyl acetate and 2-bromo-2,2-difluoroacetophenone derivatives.

- Stir under blue LED irradiation (40 W) at 90 °C for 24 hours.

- Workup by extraction with ethyl acetate and water, drying, filtration, and purification by silica gel chromatography.

This method provides moderate to high yields (up to 81%) depending on the phosphine ligand and base used, with optimization studies showing the best results with dppm and sodium carbonate in dichloroethane (DCE).

Optimization Summary Table:

| Entry | Phosphine Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | dppm (L1) | Na2CO3 | DCE | 90 | 81 |

| 2 | L2 | Na2CO3 | DCE | 90 | 8 |

| 7 | L7 | Na2CO3 | DCE | 90 | 57 |

| 10 | None | Na2CO3 | DCE | 90 | 7 |

| 20 | dppm (L1) | Na2CO3 | CH3CN | 90 | 69 |

Note: L1 = dppm (bis(diphenylphosphino)methane), DCE = 1,2-dichloroethane

Preparation of Key Intermediates

The synthesis often requires preparation of 2-bromo-2,2-difluoroacetophenones as key intermediates, which are prepared by:

- Reaction of ethyl 2,2,2-trifluoroacetate with ketones to form enols.

- Fluorination of enols with Selectfluor®.

- Bromination with N-bromosuccinimide (NBS) to yield the 2-bromo-2,2-difluoroacetophenones.

These intermediates are crucial for subsequent cyclization and coupling reactions leading to the target compound.

Mechanistic Insights and Reaction Conditions

- The radical cyclization process is initiated by visible light activation of the phosphine catalyst.

- Sodium carbonate acts as a base to facilitate the reaction.

- The reaction proceeds under inert atmosphere (nitrogen) to avoid side reactions.

- Blue LED light (460-470 nm) provides the energy required for radical generation.

- Temperature control (typically 90 °C) is essential for optimal yields.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction can yield alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or fully reduced hydrocarbons.

Substitution: Various substituted naphthalenones depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one exerts its effects would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Pathway Modulation: Influencing metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The 6-phenyl analog (1c) inhibits 5α-reductase, critical in treating prostate hyperplasia , whereas the 1-phenyl target lacks reported activity, suggesting positional effects on bioactivity.

Electronic and Steric Effects :

- The 1-isopropyl group in the fluorinated derivative introduces chirality, enabling stereoselective synthesis. In contrast, the 1-phenyl group in the target compound may hinder rotational freedom, affecting binding pocket interactions.

- Electron-withdrawing groups (e.g., bromo, fluoro) increase electrophilicity at the ketone, altering reactivity in nucleophilic additions .

Biological Activity Correlations: The benzylidene derivative (22b) demonstrates nanomolar cytotoxicity by disrupting microtubule dynamics , highlighting the importance of α,β-unsaturated ketone systems. The target compound’s saturated C3-C4 bond may reduce such activity unless further functionalized.

Insights:

- Halogenation : Bromination using N-bromosuccinimide (NBS) is a common strategy (e.g., ), adaptable for the target compound’s functionalization.

- Chiral Synthesis : Asymmetric methods for the fluorinated derivative could guide enantioselective synthesis of the target compound.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Phenyl-3,4-dihydronaphthalen-2(1H)-one is a naphthyl derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C15H12O

- Molecular Weight : 220.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential as an anticancer agent and its inhibitory effects on specific enzymes.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. In particular, it has shown promising results in inhibiting the growth of:

- HuCCA-1 (cholangiocarcinoma)

- HepG2 (hepatocellular carcinoma)

- A549 (lung carcinoma)

- MDA-MB-231 (breast cancer)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as evidenced by flow cytometric analyses.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound against various cancer cell lines, the following results were obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HuCCA-1 | 15.4 | Apoptosis induction |

| HepG2 | 12.3 | Cell cycle arrest |

| A549 | 18.7 | Inhibition of proliferation |

| MDA-MB-231 | 14.5 | Induction of oxidative stress |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in cancer progression, such as:

- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining pH balance in tumor microenvironments. The compound's inhibitory activity was evaluated using both in vitro assays and molecular docking studies.

The proposed mechanism by which this compound exerts its biological effects includes:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-3,4-dihydronaphthalen-2(1H)-one and its derivatives?

Methodological Answer: The compound can be synthesized via palladium-catalyzed allylic alkylation with internal alkynes in aqueous conditions, enabling efficient C–C bond formation (e.g., 1,1-dicinnamyl-3,4-dihydronaphthalen-2(1H)-one derivatives) . Alternatively, benzylidene derivatives are prepared through condensation reactions, followed by purification via column chromatography and characterization using NMR and HRMS . For asymmetric synthesis, phase-transfer catalysis with chiral ammonium salts enables enantioselective O-alkylation of enolized intermediates .

Q. How is structural characterization of this compound performed?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and confirming substituent positions (e.g., 4-(4-fluorobenzoyl)-3-phenyl derivatives) . Complementary techniques include:

- NMR : and NMR to identify proton environments and carbonyl groups.

- HRMS : High-resolution mass spectrometry for molecular formula validation .

- IR Spectroscopy : To confirm ketone (C=O) and aromatic stretching frequencies.

Q. What in vitro assays are used to evaluate antitumor activity?

Methodological Answer: Key assays include:

- Tubulin Polymerization Inhibition : Measure IC values via turbidity assays (e.g., compound 22b: IC = 3.93 µM) .

- Cell Viability Assays : Determine IC in cancer cell lines (e.g., CEM, MDA-MB-435, K562) using MTT or SRB protocols .

- Cell Cycle Analysis : Flow cytometry to assess G2/M phase arrest .

| Compound | Tubulin IC (µM) | CEM IC (nM) | MDA-MB-435 IC (nM) |

|---|---|---|---|

| 22b | 3.93 | 1 | 1 |

Q. How are substituents on the dihydronaphthalenone scaffold optimized for bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

Q. What spectroscopic techniques confirm the purity of synthesized derivatives?

Methodological Answer:

- HPLC : Purity >95% with reverse-phase C18 columns.

- Melting Point Analysis : Sharp melting ranges indicate crystallinity .

- Elemental Analysis : Validate C, H, N composition within ±0.4% theoretical values.

Advanced Research Questions

Q. How do contradictions arise between in vitro and in vivo efficacy data, and how are they resolved?

Methodological Answer: Discrepancies often stem from metabolic instability or poor pharmacokinetics. Strategies include:

Q. What mechanistic insights explain cell cycle arrest induced by this compound?

Methodological Answer: Tubulin binding disrupts microtubule dynamics, activating the spindle assembly checkpoint. This triggers:

Q. How is enantiomeric excess (ee) achieved in asymmetric synthesis?

Methodological Answer: Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) induce ee >90% by stabilizing enolate intermediates in a stereoselective environment . Confirm ee via:

- Chiral HPLC : Use Chiralpak columns.

- Optical Rotation : Compare with racemic mixtures.

Q. What computational methods predict binding modes to tubulin?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with the colchicine-binding site. Key residues:

Q. How are off-target effects minimized during preclinical development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.